(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Overview
Description
A-834735 is an indole-derived cannabinoid (CB) with a 3-tetramethylcyclopropylmethanone substituent. It acts as a full agonist at both the central CB1 and peripheral CB2 receptors in rat with Ki values of 4.6 and 0.31 nM, respectively. and EC50 values of 12 and 0.21 nM, respectively. A-834735 readily crosses the blood-brain barrier, dose-dependently reversing thermal hyperalgesia without adverse side effects in a rat neuropathic pain model.
A-834735 is a drug developed by Abbott Laboratories that acts as a potent cannabinoid receptor full agonist at both the CB1 and CB2 receptors, with a Ki of 12 nM at CB1 and 0.21 nM at CB2.
Scientific Research Applications
Identification and Characterization
A synthetic cannabinoid, (1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-ylmethanone, was identified in several resinous samples seized by law enforcement in Poland. This compound, first developed by Abbott Laboratories and patented as “A-834,735”, is a potent agonist of both CB1 and CB2 receptors. It shows moderate selectivity to the CB2 receptor and exhibits a CB1 affinity similar to that of ∆9-tetrahydrocannabinol. This study represents the first report of a synthetic cannabinoid containing a (tetrahydropyran-4-yl)methyl structure in products seized from the drug market (Zuba et al., 2013).
Analytical Techniques for Identification
Analytical techniques such as liquid chromatography–electrospray ionization–quadrupole time-of-flight–mass spectrometry, gas chromatography–electron ionization–mass spectrometry, one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, and Fourier-transform infrared spectroscopy were employed for the identification of this substance. These methods are crucial for accurately determining the chemical structure and properties of novel synthetic cannabinoids (Zuba et al., 2013).
Predictive Synthesis and Spectroscopic Analysis
A study utilized emergence patterns of synthetic cannabinoids to predict compounds that mayappear on the drug market in the future. It focused on the synthesis of cannabinoid analogues, including the (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone structure, and combined them with various substituents. This predictive approach aimed to stay ahead of emerging synthetic cannabinoids on the market. The research included spectroscopic data from techniques like NMR, mass spectrometry, and FTIR spectroscopy, emphasizing the importance of a multi-technique approach for accurate structural elucidations of new synthetic compounds (Carlsson et al., 2016).
Drug Scheduling and Legal Classification
The Drug Enforcement Administration's scheduling action, under the Controlled Substances Act, included substances structurally related to (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. This regulatory action imposes administrative, civil, and criminal sanctions on handling these substances, illustrating the legal and regulatory challenges posed by the emergence of new synthetic cannabinoids in the market (Federal Register, 2016).
properties
IUPAC Name |
[1-(oxan-4-ylmethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-21(2)20(22(21,3)4)19(24)17-14-23(13-15-9-11-25-12-10-15)18-8-6-5-7-16(17)18/h5-8,14-15,20H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTMRZNYLIGQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCOCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468349 | |
Record name | {1-[(Oxan-4-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |
CAS RN |
895155-57-4 | |
Record name | [1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895155-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | A-834735 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {1-[(Oxan-4-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-834735 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE27L67C93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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